![molecular formula C11H16N2O4S B2504670 2-[(4,5-二甲氧基-2-嘧啶基)硫代]丙酸乙酯 CAS No. 866017-27-8](/img/structure/B2504670.png)
2-[(4,5-二甲氧基-2-嘧啶基)硫代]丙酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-[(4,5-dimethoxy-2-pyrimidinyl)sulfanyl]propanoate is a chemical compound with the molecular formula C11H16N2O4S It is a derivative of pyrimidine, a heterocyclic aromatic organic compound
科学研究应用
Ethyl 2-[(4,5-dimethoxy-2-pyrimidinyl)sulfanyl]propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(4,5-dimethoxy-2-pyrimidinyl)sulfanyl]propanoate typically involves the reaction of 4,5-dimethoxy-2-mercaptopyrimidine with ethyl 2-bromopropanoate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the mercapto group of the pyrimidine attacks the electrophilic carbon of the ethyl 2-bromopropanoate, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
Ethyl 2-[(4,5-dimethoxy-2-pyrimidinyl)sulfanyl]propanoate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing derivatives.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or reduced sulfur derivatives.
Substitution: Various substituted esters or amides.
作用机制
The mechanism of action of Ethyl 2-[(4,5-dimethoxy-2-pyrimidinyl)sulfanyl]propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfur atom in the compound can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions. Additionally, the pyrimidine ring can participate in hydrogen bonding and π-π interactions, further influencing its biological activity.
相似化合物的比较
Similar Compounds
Ethyl 2-[(4,5-dimethoxy-2-pyrimidinyl)sulfanyl]acetate: Similar structure but with an acetate group instead of a propanoate group.
Methyl 2-[(4,5-dimethoxy-2-pyrimidinyl)sulfanyl]propanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-[(4,5-dimethoxy-2-pyrimidinyl)sulfanyl]butanoate: Similar structure but with a butanoate group instead of a propanoate group.
Uniqueness
Ethyl 2-[(4,5-dimethoxy-2-pyrimidinyl)sulfanyl]propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethyl ester group and the 4,5-dimethoxy-2-pyrimidinylsulfanyl moiety allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in research and industrial applications.
属性
IUPAC Name |
ethyl 2-(4,5-dimethoxypyrimidin-2-yl)sulfanylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-5-17-10(14)7(2)18-11-12-6-8(15-3)9(13-11)16-4/h6-7H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZYBNKBSBFFFPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NC=C(C(=N1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
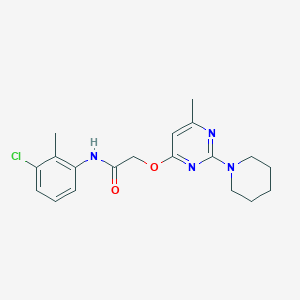
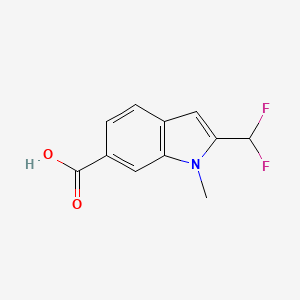
![3-(4-Chlorobenzenesulfonyl)-6-fluoro-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2504590.png)
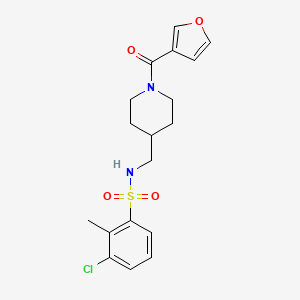
![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2504592.png)
![1-{5-[3-(hydroxymethyl)piperidine-1-carbonyl]-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B2504594.png)
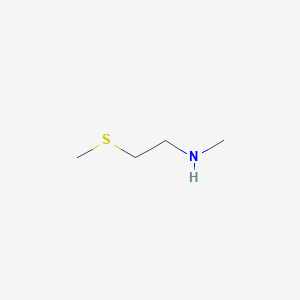
![3,3-dimethoxy-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]propanehydrazide](/img/structure/B2504597.png)
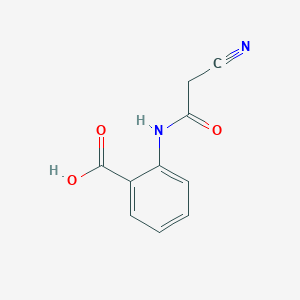
![5-Isopropyl-2-phenyl-3-thiophen-2-yl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione](/img/structure/B2504600.png)
![2-methyl-N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-thiazole-4-carboxamide](/img/structure/B2504604.png)
![[3-(1H-Indol-3-ylmethyl)morpholin-4-yl]-(oxiran-2-yl)methanone](/img/structure/B2504605.png)
![ethyl ({1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}carbamoyl)formate](/img/structure/B2504607.png)

